molecular formula C34H36N6O8 B584630 Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) CAS No. 1346602-61-6

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)

Cat. No. B584630
CAS RN: 1346602-61-6
M. Wt: 656.696
InChI Key: KZNWAGBYYVYIPW-UHFFFAOYSA-N
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Description

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is a complex chemical compound. It contains a total of 87 bonds, including 51 non-H bonds, 22 multiple bonds, 17 rotatable bonds, 10 double bonds, and 12 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 2 secondary amides (aliphatic), 2 tertiary amides (aliphatic), and 2 imides (-thio) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 84 atoms, including 36 Hydrogen atoms, 34 Carbon atoms, 6 Nitrogen atoms, and 8 Oxygen atoms . The presence of multiple bonds and aromatic bonds indicates a complex molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C34H36N6O8) and molecular weight (656.68) . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

Polymer Chemistry and Material Science

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is relevant in the field of polymer chemistry. For instance, aliphatic polyimides have been synthesized from related anhydrides like phenylene bis(succinic anhydride) using aromatic diamines. These polyimides exhibit notable thermal stability, as studied through thermogravimetric analysis (Teshirogi, 1987). Additionally, the synthesis of biseugenyl succinate (BEUS) and bis(4-maleimidephenyl) succinate (BMIS) from succinic acid shows promise in creating bio-based thermosetting resins with high glass transition temperature and tensile strength (Shibata et al., 2011).

Chemical Synthesis and Structural Studies

The compound also plays a role in the synthesis of complex organic molecules. For example, bis(triorganostannyl) esters of various dicarboxylic acids, including phenylsuccinic acid, have been prepared for detailed spectroscopic and structural analysis (Samuel-Lewis et al., 1992). Moreover, studies on the synthesis of benzoxazine containing maleimide groups highlight the versatility of these compounds in chemical synthesis and potential applications in material science (Yang Gang, 2011).

Molecular Labeling and Biochemistry

In biochemistry, derivatives of succinyl groups, such as succinimidooxy succinyl derivatives, have been synthesized for use as labeling reagents in electron microscopy, demonstrating their utility in molecular labeling and biochemistry (Reardon & Frey, 1984).

Supramolecular Chemistry and Ionogels

In supramolecular chemistry, bis(amino alcohol)oxamides have been used to create ionogels, illustrating the potential of succinic derivatives in fabricating materials with high ionic conductivity and mechanical strength (Šantić et al., 2020).

Environmental Chemistry

Lastly, in environmental chemistry, compounds like bis-imidazolium derivatives of succinic acid have been developed for mercury ion partitioning from aqueous solutions, underscoring their significance in remediation and extraction processes (Holbrey et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it .

properties

IUPAC Name

N,N'-bis[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyl]-N,N'-diphenylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N6O8/c41-27(17-21-39-31(45)13-14-32(39)46)35-19-23-37(25-7-3-1-4-8-25)29(43)11-12-30(44)38(26-9-5-2-6-10-26)24-20-36-28(42)18-22-40-33(47)15-16-34(40)48/h1-10,13-16H,11-12,17-24H2,(H,35,41)(H,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWAGBYYVYIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCNC(=O)CCN2C(=O)C=CC2=O)C(=O)CCC(=O)N(CCNC(=O)CCN3C(=O)C=CC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858409
Record name N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)

CAS RN

1346602-61-6
Record name N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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